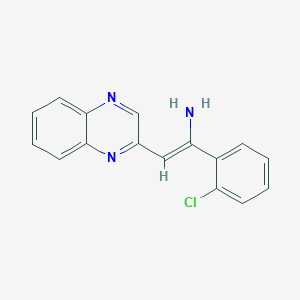
(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine is an organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a quinoxaline ring and a chlorophenyl group, connected through an ethenamine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine typically involves the reaction of 2-chlorobenzaldehyde with quinoxaline-2-carbaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the ethenamine linkage between the two aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethenamine linkage to an ethylamine linkage.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethylamine.
Substitution: Various substituted quinoxaline derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its quinoxaline core is known for its biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
作用機序
The mechanism of action of (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to microbial enzymes, disrupting their function and leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
- 2-chlorophenylhydrazine hydrochloride
- 2-chlorophenylacetic acid
- 2-chlorophenol
Uniqueness
Compared to similar compounds, (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine stands out due to its unique ethenamine linkage and quinoxaline core. These structural features contribute to its diverse chemical reactivity and broad range of applications in various fields.
特性
CAS番号 |
69737-10-6 |
|---|---|
分子式 |
C16H12ClN3 |
分子量 |
281.74 g/mol |
IUPAC名 |
(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine |
InChI |
InChI=1S/C16H12ClN3/c17-13-6-2-1-5-12(13)14(18)9-11-10-19-15-7-3-4-8-16(15)20-11/h1-10H,18H2/b14-9- |
InChIキー |
SELASPUCMCHLPK-ZROIWOOFSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C(=C/C2=NC3=CC=CC=C3N=C2)/N)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(=CC2=NC3=CC=CC=C3N=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


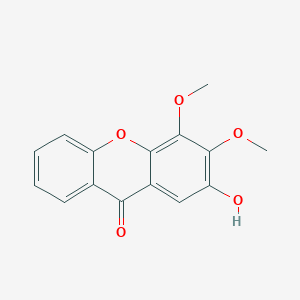

![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
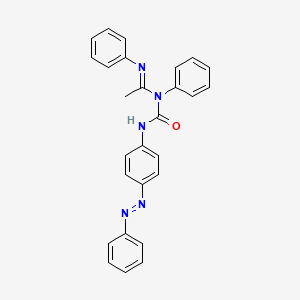
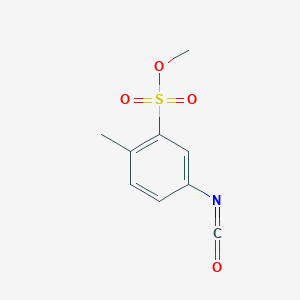
![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)
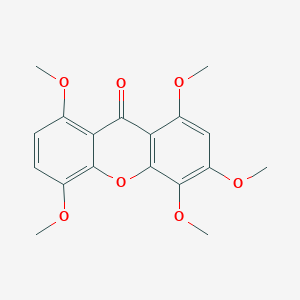
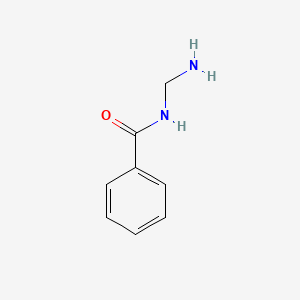
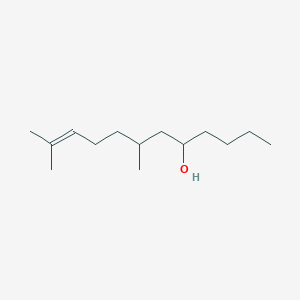
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
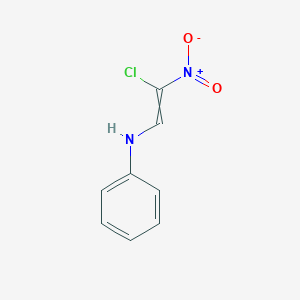
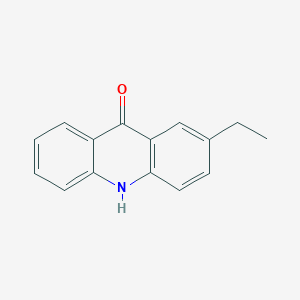
![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)
